molecular formula C6H10N2O B2387823 1-(1,2-Oxazol-5-yl)propan-2-amine CAS No. 1557337-92-4

1-(1,2-Oxazol-5-yl)propan-2-amine

Cat. No.: B2387823
CAS No.: 1557337-92-4
M. Wt: 126.159
InChI Key: RXXHVYSZGZQMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Oxazol-5-yl)propan-2-amine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 1-(1,2-Oxazol-5-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-oxazole with a suitable amine precursor under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,2-Oxazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Scientific Research Applications

1-(1,2-Oxazol-5-yl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,2-Oxazol-5-yl)propan-2-amine can be compared with other oxazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

IUPAC Name

1-(1,2-oxazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXHVYSZGZQMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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